2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
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Overview
Description
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamidophenyl group and a tetrahydro-2H-pyran-4-ylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Thioether Formation: The next step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent to form the tetrahydro-2H-pyran-4-ylthioethyl intermediate.
Amide Bond Formation: Finally, the acetamidophenyl intermediate is reacted with the tetrahydro-2H-pyran-4-ylthioethyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and thioethers.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide: can be compared with other amides and thioethers, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(20)19-15-4-2-14(3-5-15)12-17(21)18-8-11-23-16-6-9-22-10-7-16/h2-5,16H,6-12H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUXZKHSWOYBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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